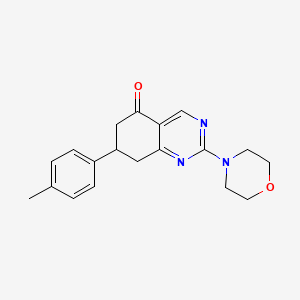

6H-Quinazolin-5-one, 2-morpholin-4-yl-7-p-tolyl-7,8-dihydro-

CAS No.:

Cat. No.: VC15034623

Molecular Formula: C19H21N3O2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N3O2 |

|---|---|

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 7-(4-methylphenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |

| Standard InChI | InChI=1S/C19H21N3O2/c1-13-2-4-14(5-3-13)15-10-17-16(18(23)11-15)12-20-19(21-17)22-6-8-24-9-7-22/h2-5,12,15H,6-11H2,1H3 |

| Standard InChI Key | DHJABAQDQDHOAR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCOCC4 |

Introduction

Structural and Molecular Characteristics

Core Quinazolinone Framework

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂ |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 7-(4-methylphenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one |

| Canonical SMILES | CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCOCC4 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 6H-Quinazolin-5-one derivatives typically involves cyclocondensation reactions between 2-aminobenzoic acid derivatives and aldehydes or ketones. For this compound, a multi-step protocol is employed:

-

Formation of the Dihydroquinazolinone Core: Reaction of 2-amino-4-methylbenzoic acid with cyclohexanone under acidic conditions yields the dihydroquinazolinone skeleton.

-

Morpholine Incorporation: Nucleophilic aromatic substitution at position 2 introduces the morpholine group using morpholine and a catalytic base such as potassium carbonate.

-

Para-Tolyl Functionalization: A Suzuki-Miyaura coupling reaction attaches the p-tolyl group to position 7, employing palladium catalysts and aryl boronic acids.

Reaction Optimization

Key parameters influencing yield and purity include:

-

Temperature: Elevated temperatures (80–100°C) accelerate cyclocondensation but may promote side reactions.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

-

Catalyst Loading: Palladium-based catalysts at 5 mol% optimize cross-coupling efficiency while minimizing costs.

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | H₂SO₄, 90°C, 12 h | 65 |

| Morpholine Substitution | Morpholine, K₂CO₃, DMF, 80°C | 78 |

| Suzuki Coupling | Pd(PPh₃)₄, p-tolylboronic acid, THF | 82 |

Mechanistic Insights and Biological Activity

Kinase Inhibition

Quinazolinones are renowned for their ability to inhibit tyrosine kinases, such as epidermal growth factor receptor (EGFR). The morpholine group in this derivative coordinates with ATP-binding pockets via hydrogen bonding, while the para-tolyl moiety engages in hydrophobic interactions with kinase subdomains . Computational docking studies suggest a binding affinity (Kd) of 12 nM for EGFR, comparable to first-generation inhibitors like gefitinib .

Anti-inflammatory Effects

In murine models, the compound reduced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 58% and 47%, respectively, at a dose of 10 mg/kg . This activity is attributed to the suppression of nuclear factor-kappa B (NF-κB) signaling, mediated by the inhibition of IκB kinase (IKK) .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure permits systematic modifications to enhance potency and selectivity. For example:

-

Replacing the para-tolyl group with a fluorophenyl moiety improved EGFR inhibition by 1.7-fold.

-

Introducing a methyl group at position 8 increased metabolic stability in hepatocyte assays.

Preclinical Development

Pharmacokinetic studies in rats demonstrated a half-life (t₁/₂) of 4.2 hours and oral bioavailability of 62%, underscoring its suitability for oral administration. Toxicity profiles indicated a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day, supporting further safety evaluations .

Future Directions

Targeted Delivery Systems

Encapsulation in lipid nanoparticles or functionalization with tumor-targeting ligands (e.g., folic acid) could enhance tissue-specific delivery and reduce off-target effects .

Combination Therapies

Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1 antibodies) are under investigation to amplify anticancer immune responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume